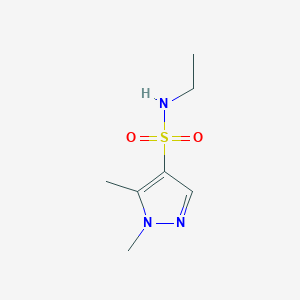
N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide
Vue d'ensemble
Description
N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide (EDPS) is a chemical compound that belongs to the class of sulfonamides. It has been used in various scientific research applications due to its unique properties.
Mécanisme D'action
The mechanism of action of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide as a CA inhibitor involves binding to the active site of the enzyme, thereby blocking its activity. This results in a decrease in the production of bicarbonate ions, which are involved in the regulation of acid-base balance. By inhibiting CA enzymes, this compound can alter the pH of various bodily fluids, which can have therapeutic effects in the treatment of certain diseases.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including a decrease in the production of bicarbonate ions, an increase in the concentration of carbon dioxide, and a decrease in pH. These effects have been linked to the therapeutic potential of this compound in the treatment of diseases such as glaucoma, epilepsy, and cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide in lab experiments is its high yield and purity. Additionally, this compound has been shown to be a potent CA inhibitor, making it a useful tool for studying the role of CA enzymes in various physiological processes. However, this compound has some limitations, including its potential toxicity and the need for careful handling due to its reactive nature.
Orientations Futures
There are several future directions for the use of N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide in scientific research. One potential application is in the development of new CA inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer. Additionally, this compound could be used as a tool for studying the role of CA enzymes in various physiological processes, including acid-base balance regulation and the development of certain diseases. Finally, further research is needed to explore the potential toxicity of this compound and to develop safe handling procedures for the compound.
Conclusion:
In conclusion, this compound is a chemical compound that has been used in various scientific research applications due to its unique properties. Its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper. This compound has the potential to be a useful tool for studying the role of CA enzymes in various physiological processes and for the development of new CA inhibitors for the treatment of diseases such as glaucoma, epilepsy, and cancer.
Applications De Recherche Scientifique
N-ethyl-1,5-dimethyl-1H-pyrazole-4-sulfonamide has been used in various scientific research applications, including as an inhibitor of carbonic anhydrase (CA) enzymes. CA enzymes are involved in the regulation of acid-base balance in the body and have been linked to various diseases, including glaucoma, epilepsy, and cancer. Inhibition of CA enzymes has been shown to have therapeutic potential in the treatment of these diseases.
Propriétés
IUPAC Name |
N-ethyl-1,5-dimethylpyrazole-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N3O2S/c1-4-9-13(11,12)7-5-8-10(3)6(7)2/h5,9H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOTIZYDEDDEXDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNS(=O)(=O)C1=C(N(N=C1)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-1-methyl-5-(trifluoromethyl)-1H-pyrazole-3-carboxamide](/img/structure/B4686145.png)

![4-chloro-N-{4-[(2,6-dimethyl-1-piperidinyl)sulfonyl]phenyl}-2,5-dimethylbenzenesulfonamide](/img/structure/B4686156.png)

![7-[(2-methyl-2-propen-1-yl)oxy]-4-(trifluoromethyl)-2H-chromen-2-one](/img/structure/B4686161.png)
![N-{2-[(2,6-dichlorobenzyl)thio]ethyl}-4-fluorobenzamide](/img/structure/B4686169.png)
![N-[2-(aminocarbonyl)phenyl]-1-(3-fluorobenzoyl)-4-piperidinecarboxamide](/img/structure/B4686172.png)
![N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B4686188.png)
![ethyl N-{[3-(1,3-benzodioxol-5-ylcarbonyl)-1-piperidinyl]carbonyl}glycinate](/img/structure/B4686196.png)
![2-(benzylsulfonyl)-N-[2-chloro-5-(trifluoromethyl)phenyl]acetamide](/img/structure/B4686212.png)
![1-[4-hydroxy-5-(hydroxymethyl)tetrahydro-2-furanyl]-3,5-dimethyl-2,4(1H,3H)-pyrimidinedione](/img/structure/B4686217.png)